

In-Depth Technical Guide: 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)

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Compound of Interest		
Compound Name:	AMOZ-CH-acid	
Cat. No.:	B12383108	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) is a member of the oxazolidinone class of compounds.[1][2] It is widely recognized as the principal tissue-bound metabolite of the nitrofuran antibiotic, furaltadone.[3][4] The use of furaltadone in food-producing animals has been banned in many jurisdictions due to concerns about the potential carcinogenic and mutagenic effects of its residues.[5] Consequently, the detection of AMOZ in animal-derived food products serves as a key indicator of illegal furaltadone use. This technical guide provides a comprehensive overview of the fundamental properties of AMOZ, including its physicochemical characteristics, synthesis, mechanism of action, and the analytical methods for its detection.

Physicochemical Properties

A summary of the key physicochemical properties of 3-amino-5-morpholinomethyl-2-oxazolidinone is presented in the table below.



Property	Value	Reference
Chemical Name	3-amino-5-(4- morpholinylmethyl)-2- oxazolidinone	
Synonyms	AMOZ, 3-Amino-5- (morpholinomethyl)oxazolidin- 2-one	
CAS Number	43056-63-9	_
Molecular Formula	C8H15N3O3	
Molecular Weight	201.22 g/mol	
Appearance	White to light yellow solid	
Melting Point	119 - 121 °C	
Boiling Point	315.8 °C at 760 mmHg (Predicted)	
Density	1.281 g/cm ³	_
Solubility	Soluble in DMSO. Slightly soluble in Chloroform and Methanol.	
InChI	InChI=1S/C8H15N3O3/c9-11- 6-7(14-8(11)12)5-10-1-3-13-4- 2-10/h7H,1-6,9H2	-
SMILES	C1COCCN1CC2CN(C(=0)O2) N	-

Synthesis

While 3-amino-5-morpholinomethyl-2-oxazolidinone is commercially available from various chemical suppliers, a detailed, step-by-step synthesis protocol is not readily available in peer-reviewed literature. However, the synthesis of related oxazolidinone structures is well-



documented. A plausible synthetic route for AMOZ can be conceptualized based on established methods for oxazolidinone ring formation.

Conceptual Synthetic Pathway

A potential synthetic pathway for AMOZ could involve the following key steps:

- Epoxidation of an appropriate precursor: This would create the reactive epoxide ring necessary for the subsequent cyclization.
- Ring-opening of the epoxide with morpholine: This step would introduce the morpholinomethyl side chain.
- Formation of the oxazolidinone ring: This is typically achieved through a cyclization reaction, often involving a carbamate intermediate.
- Introduction of the 3-amino group: This final step would yield the target molecule, AMOZ.

Due to the lack of a specific published protocol, researchers seeking to synthesize AMOZ would need to adapt and optimize general methods for oxazolidinone synthesis.

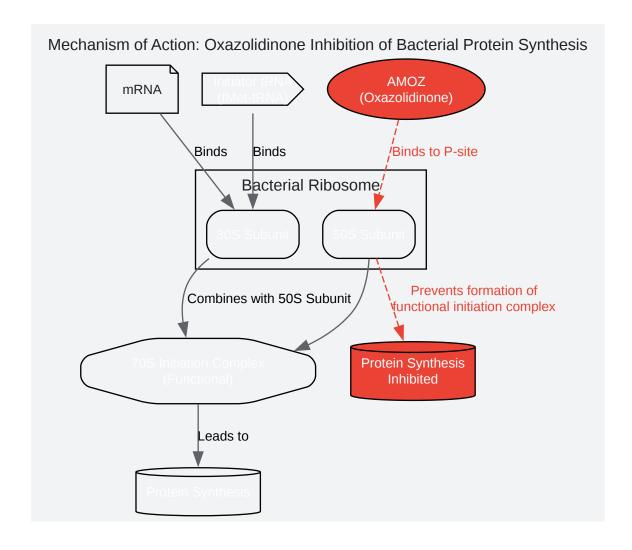
Mechanism of Action

As a member of the oxazolidinone class of antibiotics, the primary mechanism of action of 3-amino-5-morpholinomethyl-2-oxazolidinone is the inhibition of bacterial protein synthesis. This occurs at a very early stage of translation, specifically by preventing the formation of the initiation complex.

Oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (P-site). This binding interferes with the proper positioning of the initiator tRNA (fMet-tRNA), thereby blocking the formation of a functional 70S initiation complex. This unique mechanism of action means that there is generally no cross-resistance with other classes of protein synthesis inhibitors.

Visualized Signaling Pathway: Inhibition of Bacterial Protein Synthesis





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Caption: Oxazolidinone (AMOZ) inhibits bacterial protein synthesis.

Biological Activity and Toxicity

The primary biological significance of AMOZ is as a stable metabolite of furaltadone. While furaltadone itself is rapidly metabolized, AMOZ can bind to tissue proteins, forming stable adducts that can persist for extended periods. The parent compound, furaltadone, has been shown to be a carcinogen, and it is presumed that AMOZ may contribute to tumor formation. However, there is a lack of conclusive data on the carcinogenicity of AMOZ itself.

Experimental Protocols

The detection of AMOZ is crucial for monitoring the illegal use of furaltadone in food production. The two primary analytical methods employed for this purpose are Enzyme-Linked



Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Detection of AMOZ in Animal Tissue by ELISA

This protocol outlines a competitive ELISA for the detection of AMOZ. The method involves the derivatization of AMOZ to a nitrophenyl (NP) derivative for enhanced sensitivity.

Methodology:

- Sample Preparation and Hydrolysis:
 - Homogenize 1 gram of animal tissue.
 - Add deionized water, hydrochloric acid, and a derivatization reagent (e.g., 2nitrobenzaldehyde).
 - Incubate to allow for the release of protein-bound AMOZ and its derivatization to NP-AMOZ.
 - Neutralize the solution and perform a liquid-liquid extraction with ethyl acetate.
 - Evaporate the organic layer to dryness and reconstitute the residue in a buffer.
- ELISA Procedure:
 - Add standards and prepared samples to the wells of an antibody-coated microtiter plate.
 - Add an AMOZ-enzyme conjugate (e.g., AMOZ-HRP).
 - Incubate to allow for competitive binding between the free NP-AMOZ from the sample/standard and the AMOZ-enzyme conjugate for the antibody binding sites.
 - Wash the plate to remove unbound reagents.
 - Add a substrate solution (e.g., TMB) and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of AMOZ in the sample.



- Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
- Quantify the AMOZ concentration by comparing the sample absorbance to a standard curve.

Detection of AMOZ in Animal Tissue by LC-MS/MS

This protocol provides a highly sensitive and specific method for the quantification of AMOZ.

Methodology:

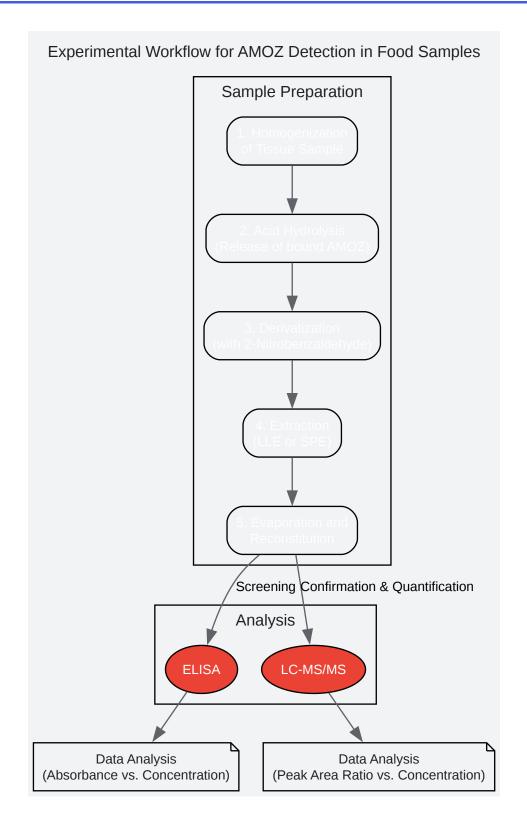
- Sample Preparation and Derivatization:
 - Spike the homogenized tissue sample with a deuterated internal standard (AMOZ-d5).
 - Perform an acid hydrolysis to release protein-bound AMOZ.
 - Derivatize the AMOZ with 2-nitrobenzaldehyde to form NP-AMOZ.
 - Perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample.
 - Evaporate the eluate and reconstitute in the mobile phase.
- LC-MS/MS Analysis:
 - Liquid Chromatography:
 - Column: C18 reversed-phase column.
 - Mobile Phase: A gradient of an aqueous solution (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
 - Flow Rate: Typically in the range of 0.2-0.5 mL/min.
 - Injection Volume: 5-20 μL.
 - Tandem Mass Spectrometry:



- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Monitor the precursor to product ion transitions for both NP-AMOZ and the internal standard (NP-AMOZ-d5). Common transitions for NP-AMOZ are m/z 335 -> 291 and m/z 335 -> 127.
- Quantification:
 - Generate a calibration curve using matrix-matched standards.
 - Calculate the concentration of AMOZ in the sample based on the peak area ratio of the analyte to the internal standard.

Visualized Experimental Workflow: Detection of AMOZ in Food Samples





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Caption: Workflow for AMOZ detection in food.



Conclusion

3-amino-5-morpholinomethyl-2-oxazolidinone is a compound of significant interest in the fields of food safety and veterinary drug residue analysis. Its role as a stable metabolite of the banned antibiotic furaltadone makes its detection a critical component of regulatory monitoring programs. A thorough understanding of its physicochemical properties, mechanism of action, and the analytical methods for its detection is essential for researchers, scientists, and professionals involved in drug development and food safety. This technical guide provides a foundational understanding of these core aspects of AMOZ. Further research into the specific toxicological profile of AMOZ would be beneficial for a more complete risk assessment.

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